molecular formula C11H17N3O B1284882 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol CAS No. 954271-42-2

1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol

Katalognummer: B1284882
CAS-Nummer: 954271-42-2
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: JEHJKUNJRZEDLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol is a heterocyclic compound featuring a 4-piperidinol core (a six-membered ring with a hydroxyl group at position 4) linked to a 2-pyridinyl moiety. The pyridine ring is substituted with an aminomethyl (-CH2NH2) group at position 3.

Eigenschaften

IUPAC Name

1-[3-(aminomethyl)pyridin-2-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-8-9-2-1-5-13-11(9)14-6-3-10(15)4-7-14/h1-2,5,10,15H,3-4,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHJKUNJRZEDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Route

The most commonly reported synthetic route involves the condensation of 3-(aminomethyl)pyridine with a piperidone or piperidinol precursor under reductive amination or hydrogenation conditions. This approach allows the formation of the C-N bond linking the pyridine and piperidine moieties.

  • Starting materials: 3-(aminomethyl)pyridine and 4-piperidone or 4-piperidinol derivatives.
  • Key reaction: Reductive amination or catalytic hydrogenation to form the secondary amine linkage.
  • Catalysts: Raney nickel, palladium, or rhodium catalysts are typically employed to facilitate hydrogenation steps.
  • Reaction conditions: Mild to moderate temperatures under hydrogen atmosphere; additives like triethylamine may be used to maintain hydroxyl group integrity.

Mannich Reaction-Based Synthesis

An alternative multi-step synthesis involves the Mannich reaction, which introduces the aminomethyl group onto the pyridine ring via a formaldehyde-mediated condensation with the piperidinol precursor.

  • Process: The piperidinol reacts with formaldehyde and 3-(aminomethyl)pyridine, forming the desired aminomethyl substitution on the pyridine ring.
  • Advantages: Allows for regioselective functionalization and can be adapted for scale-up.
  • Purification: Typically involves crystallization and chromatographic techniques to isolate the desired isomer.

Catalytic Hydrogenation and Reductive Amination

Recent advances in piperidine derivative synthesis highlight the use of catalytic hydrogenation combined with reductive amination for efficient preparation:

  • One-pot process: Combines metal-catalyzed hydrogenation of pyridine rings with reductive amination of ketones to form piperidines bearing amino substituents.
  • Selectivity: Use of rhodium catalysts under mild conditions can preserve hydroxyl groups and improve yields.
  • Reaction scope: Suitable for substrates with various substituents, including fluorinated groups, though care must be taken to avoid hydrodefluorination side reactions.

Industrial Scale Production

In industrial contexts, continuous flow reactors are employed to enhance the efficiency and scalability of the hydrogenation and reductive amination steps.

  • Advantages: Improved control over reaction parameters, better heat and mass transfer, and higher throughput.
  • Purification: Crystallization and distillation are standard to achieve pharmaceutical-grade purity.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Reductive amination 3-(aminomethyl)pyridine, 4-piperidone, hydrogen gas, Raney nickel or Pd catalyst Mild temperature, hydrogen atmosphere
Mannich reaction Piperidinol, formaldehyde, 3-(aminomethyl)pyridine, acid/base catalyst Multi-step, regioselective
Catalytic hydrogenation Rhodium catalyst, triethylamine additive Preserves hydroxyl group, mild conditions
Purification Crystallization, chromatographic separation Ensures isomeric purity

Research Findings and Optimization

  • Grygorenko et al. demonstrated that using triethylamine instead of hydrochloric acid in hydrogenation preserves the hydroxyl group better, leading to higher yields of 4-piperidinol derivatives.
  • Sather et al. showed that combining reductive amination with intramolecular cyclization can yield piperidine derivatives with high diastereoselectivity, which is relevant for stereochemical control in this compound’s synthesis.
  • Industrial methods emphasize continuous flow hydrogenation to improve scalability and reproducibility.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Reductive amination + hydrogenation Direct coupling of 3-(aminomethyl)pyridine with piperidone High yield, one-pot process Requires metal catalyst, hydrogen gas
Mannich reaction Multi-step; involves formaldehyde and piperidinol Regioselective, adaptable for scale More complex, multi-step
Catalytic hydrogenation with additives Use of rhodium catalyst and triethylamine to preserve OH Mild conditions, high selectivity Catalyst cost, potential side reactions
Industrial continuous flow Scalable, efficient hydrogenation and purification High throughput, reproducible Requires specialized equipment

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of fully reduced piperidine derivatives.

    Substitution: Formation of substituted piperidinol derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Notable Properties
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol 3-(Aminomethyl) on 2-pyridinyl C11H15N3O 205.26 High polarity, potential receptor ligand
1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol 5-(Aminomethyl) on 2-pyridinyl C11H15N3O 205.26 Isomeric differences in binding
1-(5-Methyl-2-pyridinyl)-4-piperidinol 5-Methyl on 2-pyridinyl C11H16N2O 192.26 Reduced solubility vs. target
Fenspiride 4-(Aminomethyl), 1-(2-phenylethyl) C14H21N2O 233.33 Anti-inflammatory, bronchodilator
Perimetazine Phenothiazine core C23H27N3O2S 417.55 Tranquilizer, CNS activity

Biologische Aktivität

1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring and a pyridine moiety, which contribute to its chemical reactivity and biological activity. The compound's structure allows it to interact with various biological targets, particularly enzymes involved in neurotransmitter metabolism.

Target Interaction

The primary target of this compound is tryptase alpha/beta-1 , an enzyme associated with mast cell activation and innate immunity. The interaction with tryptase suggests that the compound may modulate immune responses and influence inflammatory pathways.

Enzyme Inhibition

The compound has been observed to inhibit several enzymes, including:

  • Monoamine Oxidase (MAO) : Inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and dopamine, which can enhance mood and cognitive functions.
  • Acetylcholinesterase (AChE) : By inhibiting AChE, the compound may improve cholinergic signaling, potentially benefiting conditions like Alzheimer’s disease .

Biochemical Pathways

The biochemical pathways influenced by this compound include:

  • Mast Cell Activation : Modulation of tryptase activity may alter mast cell degranulation and histamine release.
  • Neurotransmitter Regulation : The compound's effects on MAO and AChE suggest a role in regulating neurotransmitter levels, impacting mood and cognition.

Cellular Effects

Research indicates that this compound affects cellular processes such as:

  • Cell Signaling : The compound influences G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades.
  • Gene Expression : It modulates the expression of genes involved in neurotransmitter synthesis and degradation, affecting neuronal communication.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound vary with dosage:

  • Low Doses : Associated with therapeutic effects such as improved cognitive function and reduced anxiety-like behaviors.
  • High Doses : Potentially toxic effects, including neurotoxicity and hepatotoxicity, necessitating careful dosage considerations for therapeutic applications.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cognitive Enhancement : In a study involving animal models, administration of the compound at low doses resulted in significant improvements in memory retention and learning abilities compared to control groups.
  • Anxiolytic Effects : Behavioral assessments indicated reduced anxiety-like behaviors in treated animals, suggesting potential use in anxiety disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructural FeaturesNotable Activities
1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinolSimilar piperidine structureExhibits similar enzyme inhibition but different selectivity profiles.
3-(Aminomethyl)piperidin-4-olPiperidine structure without pyridine moietyPotential interactions with neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol, and how can its purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination using 3-(aminomethyl)-2-pyridinecarbaldehyde and 4-piperidinol as precursors. Key steps include pH-controlled condensation (pH 7–8) and purification via column chromatography (silica gel, methanol/dichloromethane eluent) . Purity optimization requires monitoring by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and recrystallization from ethanol/water mixtures.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation combines:

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to verify amine, pyridine, and piperidine moieties (e.g., δ 8.2–8.5 ppm for pyridine protons) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ at m/z 223.14) .
  • X-ray Crystallography : Single-crystal diffraction data for bond-length/angle validation, though limited data exists for this specific compound .

Q. What experimental protocols are recommended for determining its aqueous solubility and partition coefficient (logP)?

  • Methodological Answer :

  • Solubility : Shake-flask method in phosphate-buffered saline (PBS, pH 7.4) at 25°C, quantified via UV-Vis spectroscopy (λ = 260 nm).
  • logP : Reverse-phase HPLC using octanol-water partitioning, calibrated against standards like caffeine and naproxen .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protection : Gloves, lab coat, and goggles; use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .
  • Storage : In airtight containers under nitrogen, at 2–8°C to prevent amine oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s biological activity and binding modes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases) to simulate binding affinities. Validate with SPR or ITC assays .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS in plasma after oral administration (rodent models).
  • Metabolite Identification : Use hepatic microsomes + NADPH to detect phase I/II metabolites, comparing with in vivo results .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14C^{14}\text{C}) to quantify accumulation in target organs .

Q. How can its metabolic stability be evaluated, and what structural modifications improve resistance to hepatic degradation?

  • Methodological Answer :

  • In vitro Metabolism : Incubate with human liver microsomes (HLMs) + CYP450 cofactors; monitor parent compound depletion via LC-MS .
  • Structural Optimization : Introduce fluorine atoms at metabolically labile sites (e.g., para to the amine) or replace the piperidine ring with a morpholine moiety to reduce CYP3A4-mediated oxidation .

Q. What experimental designs are optimal for studying its interactions with biological membranes (e.g., blood-brain barrier penetration)?

  • Methodological Answer :

  • PAMPA-BBB Assay : Measure permeability using artificial lipid membranes (pH 7.4) to predict CNS penetration .
  • MD Simulations : Run 100-ns simulations (GROMACS) to analyze lipid bilayer partitioning and free-energy profiles .

Q. How do steric and electronic effects of the aminomethyl-pyridine group influence its reactivity in catalytic applications?

  • Methodological Answer :

  • Steric Maps : Generate using MOE software to quantify spatial hindrance around the amine.
  • Reactivity Assays : Compare catalytic performance (e.g., in asymmetric synthesis) against analogs with bulkier substituents (e.g., tert-butyl) .

Methodological Notes

  • Data Contradictions : Cross-validate conflicting results (e.g., bioactivity vs. toxicity) using orthogonal assays (e.g., CRISPR-edited cell lines to isolate target-specific effects) .
  • Advanced Characterization : Combine cryo-EM for target-complex visualization and MALDI-TOF for protein adduct identification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.